molecular formula C10H9ClN2O B11897191 (3-Amino-8-chloroquinolin-5-yl)methanol

(3-Amino-8-chloroquinolin-5-yl)methanol

Cat. No.: B11897191
M. Wt: 208.64 g/mol
InChI Key: PSTJYGWFHQFSBS-UHFFFAOYSA-N
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Description

(3-Amino-8-chloroquinolin-5-yl)methanol: is a chemical compound with the molecular formula C10H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-chloroquinoline.

    Amination: The 8-chloroquinoline undergoes an amination reaction to introduce the amino group at the 3-position, resulting in 3-amino-8-chloroquinoline.

    Hydroxymethylation: The final step involves the hydroxymethylation of the 5-position of the 3-amino-8-chloroquinoline to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Amino-8-chloroquinolin-5-yl)methanol can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (3-Amino-8-chloroquinolin-5-yl)methanol can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

Medicine:

    Drug Development: It is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-Amino-8-chloroquinolin-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    8-Chloroquinoline: A precursor in the synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol.

    3-Aminoquinoline: Lacks the chloro and hydroxymethyl groups, resulting in different chemical properties.

    5-Hydroxyquinoline: Contains a hydroxyl group at the 5-position but lacks the amino and chloro groups.

Uniqueness:

    Functional Groups: The presence of amino, chloro, and hydroxymethyl groups in this compound imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(3-amino-8-chloroquinolin-5-yl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-9-2-1-6(5-14)8-3-7(12)4-13-10(8)9/h1-4,14H,5,12H2

InChI Key

PSTJYGWFHQFSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CO)C=C(C=N2)N)Cl

Origin of Product

United States

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